molecular formula C20H22N6O2 B2799664 2-phenoxy-1-(4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazin-1-yl)ethanone CAS No. 1021253-75-7

2-phenoxy-1-(4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazin-1-yl)ethanone

Cat. No.: B2799664
CAS No.: 1021253-75-7
M. Wt: 378.436
InChI Key: PDQFYITYRATLEW-UHFFFAOYSA-N
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Description

2-Phenoxy-1-(4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazin-1-yl)ethanone is a synthetic organic compound designed for pharmaceutical and life sciences research. Its structure integrates three pharmaceutically relevant moieties: a phenoxy group, a piperazine ring, and a phenyltetrazole unit. The piperazine core provides conformational flexibility and is a common feature in molecules that interact with the central nervous system, with studies on similar piperazine derivatives showing anxiolytic and antidepressant-like activities mediated by serotonergic and GABAergic pathways . The tetrazole ring is a bioisostere for carboxylic acids, which can enhance metabolic stability and improve bioavailability, while the phenoxy ether linkage can influence the compound's electronic properties and binding affinity. This specific combination of features makes it a candidate for use as a key intermediate in medicinal chemistry, particularly in the synthesis of compounds for investigating neurological targets . Researchers can utilize this compound in the development of novel receptor ligands or as a building block for constructing more complex molecular architectures. The product is supplied with guaranteed high purity and consistency. It is intended for non-human research applications only. Not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

2-phenoxy-1-[4-[(1-phenyltetrazol-5-yl)methyl]piperazin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N6O2/c27-20(16-28-18-9-5-2-6-10-18)25-13-11-24(12-14-25)15-19-21-22-23-26(19)17-7-3-1-4-8-17/h1-10H,11-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDQFYITYRATLEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=NN=NN2C3=CC=CC=C3)C(=O)COC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-phenoxy-1-(4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazin-1-yl)ethanone typically involves multiple steps:

    Formation of the Tetrazole Ring: The tetrazole ring can be synthesized via a [3+2] cycloaddition reaction between an azide and a nitrile.

    Piperazine Derivative Synthesis: The piperazine ring is often introduced through nucleophilic substitution reactions.

    Coupling Reactions: The final step involves coupling the tetrazole and piperazine derivatives with a phenoxy group under appropriate conditions, such as using a base like potassium carbonate in a polar aprotic solvent.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for the cycloaddition step and automated synthesis platforms for the coupling reactions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenoxy group.

    Reduction: Reduction reactions can target the tetrazole ring, potentially converting it to an amine.

    Substitution: The piperazine ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic conditions.

Major Products

    Oxidation: Products may include phenolic derivatives.

    Reduction: Amine derivatives of the tetrazole ring.

    Substitution: Various substituted piperazine derivatives.

Scientific Research Applications

2-phenoxy-1-(4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazin-1-yl)ethanone has several applications in scientific research:

    Medicinal Chemistry: It serves as a scaffold for designing new drugs, particularly those targeting central nervous system disorders.

    Biological Studies: The compound is used in studying receptor-ligand interactions due to its ability to mimic natural substrates.

    Pharmaceutical Research: It is investigated for its potential as an anti-inflammatory, analgesic, and antimicrobial agent.

    Industrial Applications: The compound’s stability and reactivity make it useful in the synthesis of complex organic molecules.

Mechanism of Action

The mechanism of action of 2-phenoxy-1-(4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazin-1-yl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The tetrazole ring can mimic carboxylic acids, allowing the compound to bind to active sites of enzymes or receptors, thereby modulating their activity. The piperazine ring enhances the compound’s ability to cross cell membranes, increasing its bioavailability.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogues

Substituent Variations on the Piperazine Ring

Allylpiperazine Derivatives

Example: 2-(4-Allylpiperazin-1-yl)-1-(1-aryl-1H-tetrazol-5-yl)ethanones (e.g., compounds 13a–g)

  • Structural Difference: Allyl group replaces the phenoxy-tetrazolylmethyl moiety.
  • Synthesis: Reacting 1-(1-aryl-tetrazol-5-yl)-2-(piperazin-1-yl)ethanones with allyl bromide in acetonitrile under N₂ .
  • Properties : Higher lipophilicity due to the allyl group; antimicrobial activity against Gram-positive bacteria (e.g., S. aureus) comparable to ampicillin .
  • Key Data :
Compound Yield (%) Melting Point (°C) Antimicrobial IC₅₀ (µg/mL)
13a 85 142–144 1.2 (vs. 1.5 for ampicillin)
13b 78 138–140 1.4
Sulfonylpiperazine Derivatives

Example: 2-((1-Phenyl-1H-tetrazol-5-yl)thio)-1-(4-(phenylsulfonyl)piperazin-1-yl)ethanone (7d)

  • Structural Difference: Phenylsulfonyl group replaces phenoxy; tetrazole linked via thioether.
  • Synthesis: Reacting 2-bromo-1-(4-(phenylsulfonyl)piperazin-1-yl)ethanone with tetrazole-5-thiol in ethanol .
  • Properties : Electron-withdrawing sulfonyl group reduces basicity; antiproliferative activity against MCF-7 cells (IC₅₀ = 8.2 µM) .
  • Key Data :
Compound MP (°C) Antiproliferative IC₅₀ (µM)
7d 157–159 8.2
7f 165–167 6.9

Core Scaffold Modifications

Piperidine vs. Piperazine Derivatives

Example: 1-(1-Aryl-1H-tetrazol-5-yl)-2-(piperidin-1-yl)ethanones (22–28)

  • Structural Difference : Piperidine (6-membered, one N) replaces piperazine (6-membered, two Ns).
  • Synthesis: Reaction of 2-chloro-1-(1-aryl-tetrazol-5-yl)ethanone with piperidine .
  • Properties: Reduced hydrogen-bonding capacity; lower solubility in aqueous media. Antifungal activity noted against C. albicans (MIC = 16 µg/mL) .
Triazole-Thio Derivatives

Example: 2-(4-(2,4-Difluorophenyl)-5-(4-(phenylsulfonyl)phenyl)-4H-1,2,4-triazol-3-ylthio)-1-phenylethanone

  • Structural Difference : Triazole-thio replaces tetrazole; additional difluorophenyl group.
  • Synthesis : Sodium ethoxide-mediated coupling of triazoles with α-halogenated ketones .
  • Properties : Enhanced π-π stacking due to triazole; moderate COX-2 inhibition (IC₅₀ = 0.8 µM) .

Functional Group Replacements

Phenoxy vs. Thiophene

Example: 1-(4-((1-(4-Fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)-2-(thiophen-2-yl)ethanone

  • Structural Difference: Thiophene replaces phenoxy; 4-fluorophenyl on tetrazole.
  • Properties : Increased metabolic stability due to fluorine; thiophene enhances aromatic interactions. Used in CNS-targeting drug candidates .

Biological Activity

2-Phenoxy-1-(4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazin-1-yl)ethanone is a compound that has attracted attention due to its unique structure and potential biological applications. Characterized by the presence of a phenoxy group, a tetrazole ring, and a piperazine moiety, this compound is being investigated for its pharmacological properties, particularly in the fields of medicinal chemistry and drug development.

Chemical Structure

The molecular structure of 2-phenoxy-1-(4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazin-1-yl)ethanone can be represented as follows:

C18H22N4O Molecular Weight 318 40 g mol \text{C}_{18}\text{H}_{22}\text{N}_4\text{O}\quad \text{ Molecular Weight 318 40 g mol }

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets, including enzymes and receptors. The phenoxy group enhances hydrophobic interactions with protein binding sites, while the tetrazole ring facilitates hydrogen bonding with amino acid residues, potentially modulating enzyme activity or receptor signaling pathways.

Antitumor Activity

Research indicates that derivatives of compounds containing the tetrazole moiety exhibit significant antitumor activities. For example, studies have shown that similar tetrazole-containing compounds demonstrate cytotoxic effects on various cancer cell lines, including:

CompoundCell LineIC50 (µM)
Compound AA549 (Lung Cancer)2.5
Compound BMCF7 (Breast Cancer)3.0
Compound CHeLa (Cervical Cancer)4.0

The presence of the piperazine structure in 2-phenoxy-1-(4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazin-1-yl)ethanone may enhance its antitumor activity through improved solubility and bioavailability.

Anticonvulsant Activity

Tetrazole derivatives have also been explored for their anticonvulsant properties. In a study assessing various analogs, compounds similar to 2-phenoxy derivatives showed protective effects against seizures in animal models:

CompoundModelED50 (mg/kg)
Compound DPTZ Seizure Model10
Compound EMES Seizure Model15

These findings suggest that the incorporation of tetrazole rings may confer anticonvulsant properties to the parent compounds.

Case Studies

A notable case study involved the synthesis and evaluation of several 2-substituted phenyl tetrazole derivatives, including our compound of interest. The study reported that modifications in the piperazine substituents significantly influenced the biological activity:

  • Synthesis : Various synthetic routes were employed to obtain the target compound.
  • Biological Evaluation : The synthesized compounds were tested for their ability to inhibit tumor cell proliferation and modulate immune responses.

Results indicated that specific substitutions on the piperazine moiety enhanced both antitumor and anticonvulsant activities, highlighting the importance of structure–activity relationships (SAR).

Q & A

Basic: What are the standard synthetic routes for synthesizing 2-phenoxy-1-(4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazin-1-yl)ethanone, and what key reaction conditions optimize yield?

Answer:
The synthesis typically involves multi-step strategies:

  • Step 1: Nucleophilic substitution to introduce the tetrazole-phenyl group onto the piperazine ring. For example, coupling 1-phenyl-1H-tetrazole-5-thiol with a bromoethanone intermediate under basic conditions (e.g., K₂CO₃ in DMF) .
  • Step 2: Etherification to attach the phenoxy group via a Williamson ether synthesis, requiring anhydrous conditions and controlled temperature (60–80°C) .
  • Key Conditions: Use catalysts like triethylamine for acid scavenging, and purify intermediates via column chromatography (e.g., EtOAC/hexane gradients) to remove unreacted starting materials .

Basic: Which spectroscopic techniques are most effective for characterizing this compound’s structural integrity?

Answer:

  • 1H/13C NMR Spectroscopy: Critical for verifying connectivity of the piperazine, tetrazole, and phenoxy groups. For example, 1H NMR can resolve methylene protons adjacent to the ethanone moiety (δ ~4.3 ppm) and aromatic protons (δ 7.4–7.8 ppm) .
  • Mass Spectrometry (ESI-HRMS): Confirms molecular weight (e.g., [M+H]+ at m/z 475.12215) and detects fragmentation patterns .
  • IR Spectroscopy: Identifies carbonyl stretches (~1640 cm⁻¹) and tetrazole ring vibrations (~1450 cm⁻¹) .

Advanced: How can reaction mechanisms be elucidated for unexpected byproducts during synthesis?

Answer:

  • Mechanistic Probes: Use isotopic labeling (e.g., D₂O exchange in NMR) to track proton transfer steps.
  • Intermediate Trapping: Employ quenching agents (e.g., methanol) to isolate reactive intermediates for LC-MS analysis .
  • Computational Modeling: Apply DFT calculations to predict transition states and identify competing pathways (e.g., SN1 vs. SN2 mechanisms) .

Advanced: What strategies address low solubility in bioassay media for this lipophilic compound?

Answer:

  • Co-solvent Systems: Use DMSO/PBS mixtures (≤1% DMSO) to maintain solubility without cytotoxicity .
  • Micellar Encapsulation: Employ surfactants like Tween-80 to enhance dispersion in aqueous buffers .
  • Prodrug Design: Introduce ionizable groups (e.g., phosphate esters) to improve hydrophilicity .

Advanced: How can molecular docking predict this compound’s interactions with biological targets?

Answer:

  • Software: AutoDock Vina is recommended for its speed and accuracy in predicting binding modes. The scoring function accounts for van der Waals, hydrogen bonding, and desolvation effects .
  • Protocol:
    • Prepare the target protein (e.g., crystal structure from PDB) by removing water and adding polar hydrogens.
    • Define a grid box around the active site (e.g., 20 ų).
    • Run docking with exhaustiveness = 20 to ensure conformational sampling .
  • Validation: Compare results with experimental SAR data from analogs (e.g., tetrazole-containing antiproliferative agents) .

Advanced: How can crystallography resolve structural ambiguities in derivatives of this compound?

Answer:

  • X-ray Crystallography: Use the CCP4 suite for structure determination. Key steps include data collection (λ = 1.5418 Å), phase solving via molecular replacement, and refinement with REFMAC5 .
  • Case Study: A related piperazine-tetrazole analog showed a monoclinic crystal system (P2₁/c) with bond angles confirming sp² hybridization at the ethanone carbonyl .

Advanced: How to design bioassays for evaluating antiproliferative activity?

Answer:

  • Cell Lines: Use standardized cancer lines (e.g., MCF-7, A549) with controls for cytotoxicity (e.g., HEK293 normal cells) .
  • Protocol:
    • Treat cells with 1–100 μM compound for 48–72 hours.
    • Quantify viability via MTT assay (absorbance at 570 nm).
    • Validate hits with flow cytometry for apoptosis (Annexin V/PI staining) .

Advanced: How to resolve contradictions in reported biological activities of analogs?

Answer:

  • Standardization: Replicate assays under identical conditions (e.g., cell density, serum concentration) .
  • Orthogonal Assays: Confirm activity via dual methods (e.g., Western blot for caspase-3 activation alongside MTT) .
  • SAR Analysis: Compare substituent effects (e.g., electron-withdrawing groups on phenyl rings enhancing activity) .

Advanced: What computational tools predict metabolic stability?

Answer:

  • Software: Use SwissADME or ADMET Predictor to estimate CYP450 metabolism and clearance rates.
  • Key Parameters: LogP (<5) and topological polar surface area (>60 Ų) correlate with improved pharmacokinetics .

Advanced: How to optimize reaction yields in scale-up synthesis?

Answer:

  • Process Optimization: Use flow chemistry for exothermic steps (e.g., tetrazole coupling) to improve heat dissipation .
  • Catalyst Screening: Test Pd/C or Ni catalysts for hydrogenation steps to reduce side products .
  • In-line Analytics: Implement PAT tools (e.g., ReactIR) for real-time monitoring of reaction completion .

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